2-[1-(Aminomethyl)cyclopentyl]ethanamine is a chemical compound characterized by its unique structure and functional groups. Its molecular formula is with a molecular weight of 143.23 g/mol. This compound features an aminomethyl group attached to a cyclopentyl ring, making it of interest in various scientific fields, particularly in organic chemistry and pharmacology.
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]ethanamine typically involves the following steps:
The molecular structure of 2-[1-(Aminomethyl)cyclopentyl]ethanamine can be represented using various notations:
InChI=1S/C8H17N/c9-7-8(5-6-10)3-1-2-4-8/h10H,1-7,9H2
XFNILSFZGMGXCN-UHFFFAOYSA-N
C1CCC(C1)(CCN)CN
This structure indicates that the compound has a cyclopentyl group connected to an ethanamine backbone with an aminomethyl substituent .
2-[1-(Aminomethyl)cyclopentyl]ethanamine can undergo several chemical reactions:
These reactions allow for the modification of the compound to create derivatives with potentially different biological activities or properties.
The mechanism of action for 2-[1-(Aminomethyl)cyclopentyl]ethanamine involves its interaction with specific biological targets such as enzymes and receptors. The aminomethyl group can influence various biochemical pathways by acting as a ligand for receptors or modifying enzyme activity. This interaction is crucial for its application in biological studies and potential therapeutic uses .
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
2-[1-(Aminomethyl)cyclopentyl]ethanamine has several scientific applications:
Its versatility makes it valuable in both academic research and industrial applications .
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5